1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene

Catalog No.
S14016444
CAS No.
M.F
C13H16Br2O
M. Wt
348.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene

Product Name

1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene

IUPAC Name

1-bromo-2-(2-bromo-1-cyclopentyloxyethyl)benzene

Molecular Formula

C13H16Br2O

Molecular Weight

348.07 g/mol

InChI

InChI=1S/C13H16Br2O/c14-9-13(16-10-5-1-2-6-10)11-7-3-4-8-12(11)15/h3-4,7-8,10,13H,1-2,5-6,9H2

InChI Key

AVIIFLOAKFKECD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(CBr)C2=CC=CC=C2Br

1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene is an organic compound characterized by a benzene ring with multiple substituents, including bromine and a cyclopentyloxy group. Its molecular formula is C13H17Br2OC_{13}H_{17}Br_2O, and it has a molecular weight of approximately 317.19 g/mol. The presence of the cyclopentyloxy group introduces unique steric and electronic properties, making this compound of considerable interest in synthetic organic chemistry and medicinal chemistry.

, primarily due to the reactivity of the bromine substituents. Key types of reactions include:

  • Electrophilic Substitution Reactions: The bromine atoms can facilitate further substitution reactions on the aromatic ring.
  • Nucleophilic Substitution Reactions: The compound can react with nucleophiles, leading to the displacement of bromine atoms.
  • Oxidation and Reduction: It can undergo oxidation to form phenolic compounds or reduction to yield less halogenated derivatives.

Common reagents include strong bases like sodium hydroxide for nucleophilic substitution and oxidizing agents such as potassium permanganate for oxidation reactions .

While specific biological activity data for 1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene is limited, compounds with similar structures often exhibit notable biological properties. For instance, brominated compounds are known for their potential antibacterial and antifungal activities. The cyclopentyloxy group may also influence the compound's interaction with biological targets, potentially enhancing its pharmacological profile .

The synthesis of 1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene typically involves several steps:

  • Bromination of Ethylbenzene: The introduction of bromine onto the ethylbenzene framework can be achieved through electrophilic aromatic substitution.
  • Formation of Cyclopentyloxy Group: This can be accomplished by reacting a suitable alcohol (cyclopentanol) with the brominated intermediate in the presence of a base to form the ether linkage.
  • Final Bromination: A second bromination step may be necessary to introduce the second bromine atom onto the structure.

These reactions often require careful control of reaction conditions, including temperature and solvent choice, to optimize yield and selectivity .

The compound has potential applications in various fields:

  • Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Its unique structure may lead to novel therapeutic agents, particularly in developing antimicrobial or anticancer drugs.
  • Material Science: It could be used in creating specialty polymers or materials due to its unique reactivity and structural properties .

Interaction studies involving 1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene focus on its reactivity with biological macromolecules, such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating its potential biological effects and mechanisms of action. Preliminary studies suggest that halogenated compounds can influence enzyme activity and receptor binding, which warrants further investigation into this specific compound .

Several compounds share structural similarities with 1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
BromobenzeneSimple aromatic ring with one bromine substituentLacks additional functional groups
1-Bromo-2-ethylbenzeneEthyl group instead of cyclopentyloxyMore straightforward reactivity
4-Bromo-2-chloroanisoleContains a methoxy group instead of cyclopentyloxyDifferent electronic effects due to methoxy
4-Bromo-2-chlorophenolHydroxyl group instead of cyclopentyloxyExhibits distinct biological activity

The uniqueness of 1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene lies in its dual bromine substituents along with the cyclopentyloxy group, which may enhance its reactivity and potential applications compared to simpler halogenated compounds .

This compound's distinctive structure positions it as a valuable candidate for further research in both synthetic methodologies and biological evaluations.

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

347.95474 g/mol

Monoisotopic Mass

345.95679 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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